molecular formula C8H12O3 B2711687 Tetrahydrofuran-3-ylideneacetic acid ethyl ester CAS No. 239127-73-2

Tetrahydrofuran-3-ylideneacetic acid ethyl ester

Cat. No.: B2711687
CAS No.: 239127-73-2
M. Wt: 156.181
InChI Key: HSQDLACMABTYTM-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-ylideneacetic acid ethyl ester is a cyclic enol ester characterized by a tetrahydrofuran (THF) ring fused with an α,β-unsaturated ester moiety. This compound is synthesized via Horner-Wadsworth-Emmons reactions, where triethyl phosphonoacetate reacts with ketones in dry tetrahydrofuran under basic conditions (e.g., potassium t-butoxide), followed by reflux and purification . The conjugated system of the enol ester contributes to its reactivity in cycloadditions, Michael additions, and other transformations, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name

ethyl (2Z)-2-(oxolan-3-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQDLACMABTYTM-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-3-ylideneacetic acid ethyl ester typically involves the reaction of tetrahydrofuran with acetic acid and ethanol in the presence of a catalyst. One common method is the esterification reaction, where tetrahydrofuran is reacted with acetic acid and ethanol under acidic conditions to form the desired ester. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under reflux conditions to drive the reaction to completion. After the reaction, the product is purified through distillation or recrystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-3-ylideneacetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides, ethers, or other substituted esters.

Scientific Research Applications

Organic Synthesis

Tetrahydrofuran-3-ylideneacetic acid ethyl ester is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for various transformations, making it valuable in the development of complex molecules.

Key Applications:

  • Olefination Reactions: The compound has been employed in olefination reactions to synthesize α,β-unsaturated esters. A notable method involves the use of ethoxyacetylide followed by a Meyer–Schuster rearrangement, which facilitates the formation of E-alkenes with high stereoselectivity .
  • Synthesis of Pharmaceuticals: It serves as a precursor for synthesizing pharmaceutical compounds, particularly those targeting serine proteases and exhibiting antithrombotic activity. The synthesis process often emphasizes achieving high optical purity, which is crucial for pharmacological efficacy .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of antiviral agents.

Case Studies:

  • Antiviral Activity: Research indicates that tetrahydrofuran-based compounds exhibit significant antiviral activity against multidrug-resistant strains of HIV. These findings suggest that modifications to the tetrahydrofuran structure can enhance its therapeutic potential.
  • Pharmacological Properties: The compound's derivatives have been investigated for their inhibitory effects on various biological targets, including Factor Xa, which is relevant in anticoagulant therapy. The ability to prepare these derivatives with high enantiomeric excess enhances their applicability in drug development .

Analytical Chemistry

This compound also finds applications in analytical chemistry, particularly in extraction processes.

Extraction Efficiency:

  • Studies comparing tetrahydrofuran with other solvents (like ethyl acetate) for extracting urinary metabolites demonstrate that THF provides superior sensitivity for polar compounds. This property is essential for accurately diagnosing metabolic disorders through gas chromatography-mass spectrometry .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Organic SynthesisOlefination reactions for α,β-unsaturated esters
Medicinal ChemistryAntiviral agents against HIV
Antithrombotic agents targeting Factor Xa
Analytical ChemistryExtraction of urinary metabolites

Mechanism of Action

The mechanism of action of Tetrahydrofuran-3-ylideneacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The tetrahydrofuran ring can also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic/Furan-Based Ethyl Esters
  • The aromatic benzofuran moiety enhances stability and electron delocalization, influencing its reactivity in electrophilic substitutions. Applications include intermediates in pharmaceutical synthesis .
  • Ethyl 2-Oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1717-42-6):
    The trifluoromethyl group introduces strong electron-withdrawing effects, increasing electrophilicity at the carbonyl group. This compound is used in fluorinated drug intermediates and agrochemicals due to its enhanced metabolic stability .

Key Differences :

Property Tetrahydrofuran-3-ylideneacetic Acid Ethyl Ester Ethyl 1-Benzofuran-3-ylacetate Ethyl 2-Oxo-2-[3-(trifluoromethyl)phenyl]acetate
Ring Type Saturated THF ring Aromatic benzofuran Substituted phenyl
Electronic Effects Conjugated enol ester system Extended π-system Strong electron-withdrawing (CF₃)
Applications Cycloaddition reactions Pharmaceuticals Fluorinated intermediates
Aliphatic Ethyl Esters
  • Myristic Acid Ethyl Ester (CAS 124-06-1): A saturated fatty acid ester with a 14-carbon chain. It is hydrophobic and used in lipid studies, biodegradable plastics, and non-polar solvents. Unlike the THF-based ester, it lacks cyclic or conjugated systems, limiting its utility in cycloaddition chemistry .
  • It exhibits lower thermal stability compared to cyclic esters and is less reactive in conjugation-driven reactions .

Key Differences :

Property This compound Myristic Acid Ethyl Ester Propionic Acid Ethyl Ester
Structure Cyclic, conjugated enol ester Linear aliphatic chain Short-chain aliphatic
Reactivity High (Diels-Alder, Michael additions) Low (hydrophobic interactions) Moderate (solvent properties)
Applications Synthetic intermediates Lipid modeling, bioplastics Solvent, reaction medium
Amino Acid-Derived Esters
  • Its polar amino group contrasts with the non-polar THF-based ester, affecting solubility and biological activity .

Key Differences :

Property This compound Phenylalanine Ethyl Ester
Functional Groups Enol ester, THF ring Amino acid, ester
Solubility Likely non-polar Polar (due to amino group)
Applications Organic synthesis Peptide chemistry, biocatalysis

Biological Activity

Tetrahydrofuran-3-ylideneacetic acid ethyl ester (THF-YAAE) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of THF-YAAE, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}O3_3
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 239127-73-2

The biological activity of THF-YAAE is believed to stem from its structural features, particularly the tetrahydrofuran ring and the ethyl ester group. These components allow for interactions with various biological targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing acetic acid and ethanol, which may participate in biochemical pathways influencing metabolic processes.

Biological Activities

THF-YAAE has been studied for several biological activities:

1. Antiviral Activity
Research indicates that compounds related to THF-YAAE exhibit significant antiviral properties. For example, derivatives of tetrahydrofuran have shown enhanced binding affinities to viral proteases, leading to improved inhibition of viral replication. A study demonstrated that certain tetrahydrofuran-based compounds displayed up to tenfold increased antiviral activity against multidrug-resistant HIV strains compared to existing treatments .

2. Antimicrobial Properties
THF-YAAE has been evaluated for its antimicrobial effects. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections. Studies have shown that various derivatives possess significant activity against a range of pathogens, making them candidates for further development as antimicrobial agents .

3. Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In vitro studies suggest that THF-YAAE may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralEnhanced activity against HIV protease inhibitors
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways observed in vitro

Case Study: Antiviral Activity

In a study examining the structure-activity relationship (SAR) of tetrahydrofuran derivatives, a specific compound demonstrated a KiK_i value of 0.0027 nM and an IC50IC_{50} value of 0.5 nM against HIV protease, indicating potent inhibitory effects . This highlights the potential for THF-YAAE and its analogs in developing new antiviral therapies.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of THF-related compounds found that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the THF structure could enhance its efficacy as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Tetrahydrofuran-3-ylideneacetic acid ethyl ester, and how do reaction conditions influence product selectivity?

The synthesis of tetrahydrofuran-derived ethyl esters often involves condensation or cyclization reactions. For example, ethyl 2-dimethylaminomethylene-3-oxoalkanoates can react with nucleophiles (e.g., 2-methylisothiourea) to form pyrimidinecarboxylates, with variations in solvent, catalyst, and temperature dictating product selectivity . Claisen condensation between ethyl trifluoroacetate and ethyl acetate is another method for generating structurally similar esters, where stoichiometric ratios and acid catalysts (e.g., ammonium acetate) optimize yields . Researchers should systematically vary parameters (e.g., reaction time, solvent polarity) and monitor intermediates via TLC or HPLC to resolve competing pathways.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and chromatographic techniques?

Key characterization methods include:

  • GC-MS : For purity assessment and fragmentation pattern analysis, as demonstrated in ethyl ester profiling of fatty acids .

  • NMR : ¹H and ¹³C NMR can resolve stereochemistry and confirm substituent positions, particularly for tetrahydrofuran rings and ester moieties.
  • X-ray crystallography : To determine absolute configuration if single crystals are obtainable, though this may require derivatization .
    Cross-validation with computational methods (e.g., DFT for predicting NMR shifts) enhances structural assignments.

Q. What stability challenges are associated with this compound, and how can storage conditions mitigate degradation?

Ethyl esters are prone to hydrolysis under acidic/basic conditions and oxidation in air. Stability studies should:

  • Monitor ester bond integrity via IR spectroscopy (C=O stretch at ~1740 cm⁻¹) and HPLC.
  • Store samples under inert atmospheres (N₂/Ar) at ≤-20°C in amber vials to prevent photodegradation.
  • Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage, as recommended for labile esters in pharmacological studies .

Advanced Research Questions

Q. How can enantioselectivity be achieved in the synthesis of this compound derivatives, and what analytical methods validate chiral purity?

Enantioselective routes may involve:

  • Enzymatic resolution : Hyperthermophilic esterases (e.g., PestE) show high enantioselectivity (E > 100) for chiral carboxylic acids, though tertiary alcohol acetates require optimization .
  • Chiral auxiliaries : Use of Evans’ oxazolidinones or Oppolzer’s sultams to direct asymmetric cyclization .
    Chiral HPLC with polysaccharide columns (e.g., Chiralpak®) or polarimetric analysis can quantify enantiomeric excess (ee). For complex mixtures, Mosher’s ester derivatization followed by ¹H NMR provides stereochemical confirmation .

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in multicomponent reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals to predict reactivity. For example:

  • Fukui indices identify nucleophilic/electrophilic sites on the tetrahydrofuran ring and ester group.
  • Molecular dynamics simulations assess solvent effects on reaction pathways, critical for designing one-pot syntheses .
    Pair computational results with experimental kinetic studies (e.g., variable-temperature NMR) to validate mechanistic hypotheses.

Q. How do structural modifications of this compound impact its biological activity, and what in vivo models are suitable for neuroprotective studies?

Derivatization strategies include:

  • Bioisosteric replacement : Substituting the ester group with amides or carbamates to enhance blood-brain barrier penetration .
  • Prodrug design : Incorporating hydrolyzable groups (e.g., tert-butyl esters) for controlled release .
    In vivo efficacy can be tested in Parkinson’s disease (PD) models (e.g., MPTP-induced neurotoxicity in mice), with oxidative stress markers (e.g., glutathione levels) and behavioral assays (rotarod) quantifying neuroprotection .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields or biological activity of this compound derivatives?

Common sources of contradiction include:

  • Impurity profiles : Byproducts from incomplete cyclization (e.g., open-chain intermediates) may skew bioactivity data. LC-MS purity checks (>95%) are essential .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states differently than non-polar solvents, altering reaction outcomes .
    Replicate experiments under standardized conditions (e.g., ICH guidelines) and report detailed procedural metadata (e.g., humidity, stirring rate) for cross-lab reproducibility .

Q. What statistical methods are robust for analyzing dose-response relationships in this compound toxicity studies?

  • ANOVA with post-hoc tests : Compare means across dose groups while controlling for type I error.
  • Probit analysis : Model LD₅₀/LC₅₀ values for acute toxicity .
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics) to identify toxicity pathways .
    Open-source tools like R/Bioconductor or Python’s SciPy streamline analysis, but pre-register protocols to avoid p-hacking .

Methodological Resources

  • Synthetic Protocols : Refer to Sansebastiano et al. (1993) for pyrimidinecarboxylate synthesis and Adams et al. (2024) for esterification techniques .
  • Analytical Standards : EP Reference Standards (e.g., Docosahexaenoic acid ethyl ester) provide benchmarks for chromatographic calibration .
  • Safety Guidelines : MedChemExpress protocols emphasize handling toxic intermediates in fume hoods with PPE .

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